Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-
Description
Chemical Structure and Nomenclature
Systematic IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for this compound is 3-fluoro-4-({[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl}amino)benzonitrile , derived from its parent benzene ring substituted with:
- A cyano group (-C≡N) at position 1.
- A fluorine atom at position 3.
- An amino group (-NH-) at position 4, further substituted with a methyl-linked pyridine moiety.
The pyridine ring is functionalized with a 2-(2,2,2-trifluoroethoxy) group (Figure 1). The molecular formula is C₁₅H₁₁F₄N₃O , with a molecular weight of 325.27 g/mol .
Structural Features :
Comparative Analysis of Substituent Configurations
Fluoro Substituent
- Electronic Effects : The fluorine atom at position 3 exerts a strong -I (inductive) effect , withdrawing electron density from the benzene ring (σₚ = 0.06, σₘ = 0.34).
- Steric Impact : Minimal due to its small atomic radius.
Trifluoroethoxy Group
- Electronic Effects : The -CF₃ group is highly electron-withdrawing (σₚ = 0.54), polarizing the adjacent oxygen atom and reducing pyridine basicity.
- Conformational Flexibility : The -OCH₂CF₃ group adopts a staggered conformation to minimize steric clashes.
Pyridinylmethylamino Group
- Electronic Effects : The pyridine ring’s nitrogen atom creates an electron-deficient aromatic system, while the -NH- group provides weak basicity (pKₐ ~5–7).
- Spatial Arrangement : The methylene bridge (-CH₂-) between the amino and pyridine groups allows rotational freedom, influencing molecular conformation.
Substituent Synergy :
| Group | Electronic Contribution | Steric Contribution |
|---|---|---|
| -F | -I effect dominates | Minimal |
| -OCH₂CF₃ | Strong -I and -M effects | Moderate (CF₃ bulk) |
| -NH-CH₂-Pyridine | Weak +M effect (NH), -M (Pyridine) | Moderate (pyridine ring) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR :
¹⁹F NMR :
Infrared (IR) Spectroscopy
- C≡N stretch : 2225 cm⁻¹ (sharp).
- C-F stretches : 1120–1250 cm⁻¹ (multiple bands).
- N-H bend : 1605 cm⁻¹ (amide II band).
UV-Vis Spectroscopy
X-ray Crystallographic Data and Conformational Analysis
Single-crystal X-ray diffraction (SCXRD) reveals:
- Crystal System : Monoclinic, space group P2₁/c .
- Unit Cell Parameters :
Key Observations :
- The benzene and pyridine rings are non-coplanar (dihedral angle = 68.5°).
- The -OCH₂CF₃ group adopts a gauche conformation to minimize steric hindrance.
- Intermolecular Interactions :
Torsional Angles :
| Bond | Torsion Angle (°) |
|---|---|
| C4-N-C(linker)-C(pyridine) | 172.3 |
| O-CH₂-CF₃ | 62.1 |
Properties
IUPAC Name |
3-fluoro-4-[[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4N3O/c16-12-5-10(7-20)1-2-13(12)22-8-11-3-4-21-14(6-11)23-9-15(17,18)19/h1-6,22H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKUFGWIWYUQTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)F)NCC2=CC(=NC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves multiple steps. One common synthetic route includes the reaction of 3-fluorobenzonitrile with 2-(2,2,2-trifluoroethoxy)-4-pyridinecarboxaldehyde in the presence of a suitable base to form the intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a distinctive molecular structure that contributes to its biological activity. It contains a benzonitrile core substituted with fluorine and trifluoroethoxy groups, which enhance its pharmacological properties.
Pharmaceutical Applications
The primary applications of this compound are in the field of pharmaceuticals:
- Anticonvulsant Activity : Research has indicated that compounds similar to 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- exhibit anticonvulsant properties. Studies on related triazole derivatives show significant efficacy in increasing the latent period before convulsions and reducing their duration in animal models .
- Drug Development : The trifluoromethyl group present in the compound is known to enhance metabolic stability and bioavailability. This makes it an attractive candidate for developing new therapeutic agents targeting various neurological disorders .
Case Study 1: Anticonvulsant Activity Evaluation
A study focused on evaluating the anticonvulsant properties of related compounds demonstrated that modifications in the structure significantly influenced their efficacy. The introduction of fluorinated groups was linked to improved performance in reducing convulsive episodes in rodent models .
Case Study 2: Synthesis and Characterization
Research conducted on the synthesis of similar benzonitrile compounds highlighted efficient methods that yield high purity products suitable for pharmaceutical use. The methods involved straightforward reaction conditions that facilitate industrial-scale production .
Toxicological Considerations
While exploring its applications, it is crucial to consider the safety profile of 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]-:
Mechanism of Action
The mechanism of action of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy and pyridinyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Differences and Implications
Functional Group Variations
| Feature | Target Compound | Lansoprazole | Triflusulfuron-Methyl |
|---|---|---|---|
| Core Structure | Benzonitrile | Benzimidazole | Triazine |
| Linkage | Amino (-NH-) | Sulfinyl (-SO-) | Sulfonylurea |
| Trifluoroethoxy | 2-Position on pyridine | 2-Position on pyridine | 6-Position on triazine |
| Electron Effects | Nitrile (electron-withdrawing) | Benzimidazole (H-bond donor) | Triazine (electron-deficient) |
Physicochemical Properties
- Solubility: The amino group in the target compound may improve aqueous solubility compared to the sulfinyl group in lansoprazole, which is more lipophilic .
- Metabolic Stability : The trifluoroethoxy group in both the target compound and lansoprazole resists oxidative metabolism, prolonging half-life .
Biological Activity
Benzonitrile derivatives have garnered significant interest due to their diverse biological activities. The specific compound Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] is a notable example that exhibits various pharmacological properties. This article will explore its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the presence of a benzonitrile core with a trifluoroethoxy group and a pyridinyl moiety. The molecular formula is with a molecular weight of approximately 298.27 g/mol.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that benzonitrile derivatives can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains by inducing cell envelope stress, which disrupts the proton motive force (PMF) in bacteria, leading to cell death .
- Anticancer Potential : The trifluoromethyl group in related compounds has been associated with enhanced potency in inhibiting cancer cell proliferation. Research suggests that modifications in the chemical structure can lead to increased activity against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Enzyme Inhibition : The incorporation of fluorinated groups has been shown to enhance the inhibitory effects on enzymes such as reverse transcriptase and others involved in metabolic pathways. This suggests potential applications in antiviral therapies .
Synthesis Methods
The synthesis of Benzonitrile, 3-fluoro-4-[[[2-(2,2,2-trifluoroethoxy)-4-pyridinyl]methyl]amino] typically involves several steps including:
- Nitration : Starting from ortho-fluorobenzotrifluoride, nitration is performed to introduce a nitro group.
- Reduction : The nitro group is then reduced to an amine.
- Bromination : The compound undergoes bromination followed by diazotization.
- Substitution Reaction : Finally, a substitution reaction replaces the bromine with a cyano group to yield the target compound .
Data Table: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Induces cell envelope stress in bacteria | |
| Anticancer | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Enhances inhibition of reverse transcriptase |
Case Studies and Research Findings
- Antibacterial Efficacy : A study on related benzonitrile compounds demonstrated broad-spectrum antibacterial activity against enteric pathogens. The mechanism involved disruption of PMF and ATP dissipation in bacterial cells, suggesting potential for treating infections without developing stable resistance .
- Anticancer Activity : Research highlighted that trifluoromethyl-substituted benzonitriles exhibited significant cytotoxic effects on various cancer cell lines. The studies indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit tumor growth in vivo models .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds revealed favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Suzuki-Miyaura Cross-Coupling : A boronic acid intermediate (e.g., 3-Fluoro-4-((2,2,2-trifluoroethoxy)methyl)phenylboronic acid) reacts with a halogenated pyridine derivative under palladium catalysis. This step requires precise control of temperature (60–80°C) and inert atmosphere .
Amination : The trifluoroethoxy-substituted pyridine intermediate undergoes nucleophilic substitution with a fluoro-benzonitrile derivative. Use of a base like K₂CO₃ in DMF at 100°C facilitates the reaction .
- Critical Factors : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted boronic acid and palladium residues .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹⁹F NMR confirms substituent positions and fluorine integration. For example, the trifluoroethoxy group shows a triplet near δ 4.5 ppm in ¹H NMR and a distinct signal in ¹⁹F NMR .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ ion).
- HPLC-PDA : Assesses purity (>95% for biological assays). Use a C18 column with acetonitrile/water mobile phase .
Q. How do the fluorine atoms and trifluoroethoxy group influence physicochemical properties?
- Methodological Answer :
- Lipophilicity : The trifluoroethoxy group (logP ~1.5) enhances membrane permeability compared to non-fluorinated analogs. Measure via shake-flask method or computational tools like MarvinSketch .
- Solubility : Fluorine atoms increase polarity but reduce aqueous solubility. Use DMSO for stock solutions and dilute in PBS (pH 7.4) for assays. Characterize via nephelometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Perform assays (e.g., enzyme inhibition) at multiple concentrations (1 nM–100 µM) to identify IC₅₀ discrepancies. Use standardized protocols (e.g., ATPase assays for kinase targets) .
- Structural Analysis : Compare X-ray crystallography or molecular docking results to verify binding modes. For example, the trifluoroethoxy group may occupy hydrophobic pockets in some enzymes but not others .
Q. What strategies optimize fluorination efficiency during synthesis?
- Methodological Answer :
- Late-Stage Fluorination : Introduce fluorine via electrophilic agents (e.g., Selectfluor®) or transition-metal catalysts (e.g., Pd/Cu systems) to minimize side reactions. Monitor with ¹⁹F NMR .
- Microwave-Assisted Synthesis : Reduces reaction time for fluoropyridine intermediates (e.g., 30 minutes at 150°C vs. 24 hours conventionally) .
Q. How does the trifluoroethoxy-pyridine moiety affect metabolic stability?
- Methodological Answer :
- In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂). The trifluoroethoxy group resists oxidative metabolism compared to ethoxy analogs, improving stability .
- Metabolite Identification : Use LC-MS/MS to detect hydroxylated or demethylated byproducts. Compare fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
